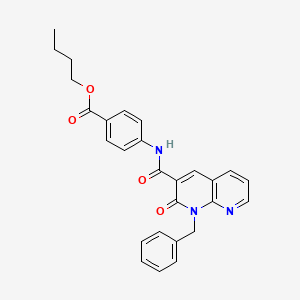

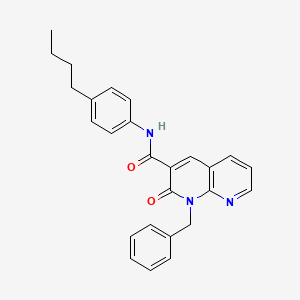

butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, also known as 4-B-BNAB, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry, drug delivery, and biocatalysis. 4-B-BNAB is a novel amide-containing compound that can be synthesized from a variety of starting materials. This compound has been investigated for its ability to interact with proteins and other biomolecules, as well as its potential as a drug delivery agent. In addition, 4-B-BNAB has been studied for its potential applications in biocatalysis, as well as its ability to form stable complexes with metal ions.

Mechanism of Action

Target of Action

The primary targets of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate are bacterial strains. It has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . The specific interactions and changes resulting from this are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are related to bacterial growth and proliferation. By inhibiting these pathways, the compound prevents the bacteria from multiplying, thereby controlling the spread of the infection . The downstream effects of this include a reduction in the symptoms associated with the bacterial infection.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This leads to a decrease in the number of bacteria, thereby helping to control the infection . The molecular and cellular effects of the compound’s action are subject to ongoing research.

Action Environment

The action of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances or conditions in the environment . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.

Advantages and Limitations for Lab Experiments

The advantages of using butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in laboratory experiments include its low cost, ease of synthesis, and ability to form stable complexes with metal ions. Additionally, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been shown to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. However, the potential applications of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in medicinal chemistry, drug delivery, and biocatalysis have yet to be fully explored.

Future Directions

The potential applications of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in medicinal chemistry, drug delivery, and biocatalysis have yet to be fully explored. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as its ability to interact with proteins and other biomolecules. Additionally, further research should be conducted to explore the potential applications of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in drug delivery and biocatalysis. Finally, further studies should be conducted to evaluate the potential toxicity of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate.

Synthesis Methods

Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can be synthesized from a variety of starting materials, including 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid and butyl amine. In the first step of the synthesis, the carboxylic acid is reacted with butyl amine in the presence of a suitable catalyst, such as pyridine, to form the desired amide. The resulting amide is then reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been studied for its potential applications in medicinal chemistry, drug delivery, and biocatalysis. In medicinal chemistry, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been studied for its ability to interact with proteins and other biomolecules, as well as its potential as a drug delivery agent. In drug delivery, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been investigated for its ability to form stable complexes with metal ions, which could potentially be used to deliver drugs to target cells. In biocatalysis, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been studied for its potential use as a catalyst in the synthesis of organic compounds.

properties

IUPAC Name |

butyl 4-[(1-benzyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-2-3-16-34-27(33)20-11-13-22(14-12-20)29-25(31)23-17-21-10-7-15-28-24(21)30(26(23)32)18-19-8-5-4-6-9-19/h4-15,17H,2-3,16,18H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXSMASFBMNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547704.png)

![N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547713.png)

![N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547715.png)

![N-(4-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547718.png)

![6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547726.png)

![N-(2-methoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547736.png)

![N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547738.png)

![N-(2,5-dimethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547746.png)

![N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547754.png)

![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547775.png)